N-(1,3-benzothiazol-2-yl)-2,2-dibromo-1-methylcyclopropane-1-carboxamide
Description
N-(1,3-benzothiazol-2-yl)-2,2-dibromo-1-methylcyclopropane-1-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a dibromo-substituted cyclopropane carboxamide. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the dibromo-substituted cyclopropane adds unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,2-dibromo-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2OS/c1-11(6-12(11,13)14)9(17)16-10-15-7-4-2-3-5-8(7)18-10/h2-5H,6H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUFNWKWHJFATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2,2-dibromo-1-methylcyclopropane-1-carboxamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized by the condensation of o-aminothiophenol with an appropriate aldehyde in the presence of a catalyst such as piperidine.
Cyclopropane Formation: The cyclopropane ring is formed by the reaction of a suitable alkene with dibromocarbene, generated in situ from bromoform and a strong base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2,2-dibromo-1-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The dibromo groups on the cyclopropane ring can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.
Major Products
Substitution: Formation of azido or thiol-substituted cyclopropane derivatives.
Oxidation: Formation of benzothiazole sulfoxides or sulfones.
Reduction: Formation of benzothiazole amines or alcohols.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2,2-dibromo-1-methylcyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to the biological activity of the benzothiazole moiety.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand the interaction of benzothiazole derivatives with various biological targets.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2,2-dibromo-1-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The benzothiazole moiety can interact with enzymes, receptors, and DNA, leading to inhibition of enzyme activity, receptor modulation, or DNA intercalation.
Pathways Involved: The compound may interfere with cellular pathways such as signal transduction, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-bromo-1-methylcyclopropane-1-carboxamide: Similar structure but with one less bromine atom, leading to different reactivity and biological activity.
N-(1,3-benzothiazol-2-yl)-1-methylcyclopropane-1-carboxamide: Lacks the dibromo substitution, resulting in different chemical properties and applications.
Uniqueness
N-(1,3-benzothiazol-2-yl)-2,2-dibromo-1-methylcyclopropane-1-carboxamide is unique due to the presence of both the benzothiazole moiety and the dibromo-substituted cyclopropane ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
